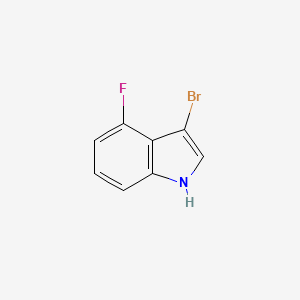

3-bromo-4-fluoro-1H-indole

Vue d'ensemble

Description

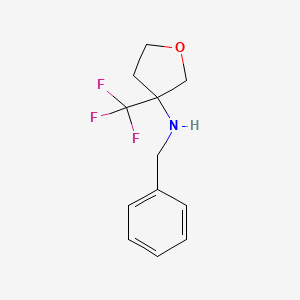

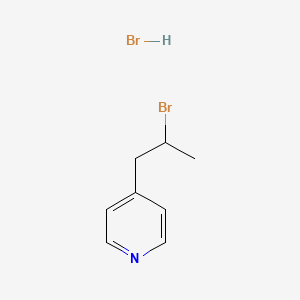

3-bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . This compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources I found, indole derivatives are known to possess various biological activities, which suggests they may participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 214.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.Applications De Recherche Scientifique

Applications antivirales

Les dérivés du 3-bromo-4-fluoro-1H-indole ont été explorés pour leurs propriétés antivirales. Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . La modification structurale des composés indoliques peut conduire au développement de nouveaux agents antiviraux à haute sélectivité et puissance.

Applications anti-inflammatoires et analgésiques

Les dérivés de l'indole, y compris ceux avec des substitutions bromo-fluoro, ont été évalués pour leurs activités anti-inflammatoires et analgésiques. Ces composés peuvent faire partie de stratégies thérapeutiques pour traiter les conditions associées à l'inflammation et à la douleur .

Applications anticancéreuses

Le noyau indolique est une caractéristique commune de nombreux composés naturels et synthétiques présentant une activité anticancéreuse. Le this compound pourrait servir de précurseur ou de partie active dans la conception de nouveaux agents anticancéreux, offrant des avantages potentiels par rapport aux médicaments existants .

Activité antioxydante

Les dérivés de l'indole ont été reconnus pour leurs propriétés antioxydantes. La présence d'atomes halogènes comme le brome et le fluor peut améliorer ces propriétés, les rendant précieux dans la recherche axée sur le stress oxydatif et les maladies associées .

Activité antimicrobienne

L'activité antimicrobienne des dérivés de l'indole est bien documentée. Le this compound pourrait être utilisé dans la synthèse de composés ciblant une gamme de pathogènes microbiens, contribuant à la lutte contre la résistance aux antibiotiques .

Synthèse de squelettes hétérocycliques

L'indole sert de bloc de construction polyvalent dans la synthèse de divers squelettes hétérocycliques via des réactions de cycloaddition. L'ajout de groupes bromo et fluoro peut influencer la réactivité et le résultat de ces réactions, conduisant à la création de nouvelles structures hétérocycliques ayant une pertinence biologique potentielle .

Safety and Hazards

When handling 3-bromo-4-fluoro-1H-indole, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Indole derivatives, including 3-bromo-4-fluoro-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that future research could focus on further exploring the biological activities of this compound and its potential applications in medicine and other fields.

Mécanisme D'action

Target of Action

3-Bromo-4-fluoro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their roles can vary widely depending on the specific receptor .

Mode of Action

The interaction of this compound with its targets often results in significant changes in the function of the target. For instance, some indole derivatives have been found to inhibit the function of certain enzymes, thereby altering the biochemical processes that these enzymes are involved in .

Biochemical Pathways

this compound can affect a variety of biochemical pathways due to its ability to interact with multiple targets. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on the specific targets and pathways it affects. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemicals, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain conditions such as temperature and pH can affect the compound’s stability and activity . Additionally, the presence of other compounds in the environment can also influence the action of this compound, potentially leading to synergistic or antagonistic effects.

Analyse Biochimique

Biochemical Properties

3-bromo-4-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds within the cell . These interactions highlight the potential of this compound in modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . In cancer cells, this compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound may inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline the potential of this compound as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term exposure of cells to this compound may result in adaptive responses, such as changes in gene expression and protein activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux within the cell. Additionally, this compound may interact with other metabolic enzymes, affecting the levels of key metabolites and cofactors . Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the cellular and tissue-specific effects of this compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

3-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNPQIRIYGLRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1448490.png)

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)

amine](/img/structure/B1448497.png)